3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Catalog No.
S850026
CAS No.
2034154-23-7
M.F
C17H20N2O3S2
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-meth...

CAS Number

2034154-23-7

Product Name

3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

IUPAC Name

3-ethyl-6-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C10H12N2S.C7H8O3S/c1-3-12-8-5-4-7(2)6-9(8)13-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

DNSWAXWWWBRSMV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O

3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound belonging to the benzothiazole family, characterized by its heterocyclic structure that incorporates both sulfur and nitrogen atoms. This compound is notable for its diverse applications in medicinal chemistry and material science, making it a subject of interest in various scientific research fields. Its molecular formula is C17H20N2O3S2C_{17}H_{20}N_{2}O_{3}S_{2} with a molecular weight of approximately 364.5 g/mol .

Information regarding the mechanism of action of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is not currently available. Understanding the mechanism of action would typically require research on its interaction with biological systems or other molecules.

General Safety Precautions

  • Wear personal protective equipment such as gloves, safety glasses, and a lab coat when handling unknown compounds [].
  • Work in a well-ventilated fume hood.
  • Be familiar with and follow safe laboratory practices [].
  • Dispose of chemicals according to proper waste disposal procedures [].

3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate exhibits significant biological activities, particularly:

  • Antimicrobial Properties: It has been studied for its potential effectiveness against various microbial strains.
  • Anti-inflammatory Effects: The compound may inhibit cyclooxygenase enzymes, thus reducing inflammation and pain.
  • Anticancer Activity: Preliminary studies suggest it may possess anticancer properties, making it a candidate for further investigation in oncology .

The synthesis of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves several key steps:

  • Formation of the Benzothiazole Core: This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Alkylation: Ethyl and methyl groups are introduced through alkylation reactions, often using ethyl iodide and a base such as potassium carbonate.
  • Imine Formation: The imine group is formed by reacting the benzothiazole derivative with an amine under dehydrating conditions .

The compound has several applications across different fields:

  • Medicinal Chemistry: It is explored for anti-inflammatory and antimicrobial agents.
  • Material Science: Utilized in the development of organic electronic materials and dyes.
  • Biological Research: Employed in enzyme inhibition studies and protein-ligand interaction investigations.
  • Industrial

Studies on the interaction of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate have shown that it can bind to specific molecular targets such as cyclooxygenase enzymes. This binding inhibits the production of pro-inflammatory compounds, which is crucial for its potential therapeutic applications. Additionally, its interactions with nucleic acids and proteins have implications for its biological activity, affecting cellular functions and stability.

Several compounds share structural similarities with 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate:

Compound NameKey Features
2-ethyl-6-methylbenzo[d]thiazol-2(3H)-imineSimilar structure but lacks the sulfonate group.
3-ethyl-2-methylbenzo[d]thiazolium iodideContains an iodide group instead of the sulfonate.
6-methylbenzo[d]thiazol-2(3H)-imineLacks the ethyl group.
3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imineContains a methylthio group instead of methyl.

Uniqueness

The uniqueness of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate lies in its combination of both ethyl and methyl groups on the benzothiazole ring along with the sulfonate group. This specific arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds, enhancing its utility in various applications .

Dates

Modify: 2023-08-16

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